molecular formula C11H12ClN3 B12347083 3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole

3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole

Cat. No.: B12347083
M. Wt: 221.68 g/mol
InChI Key: MBKDVFLJAJNXST-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenylpropylamine with chloroacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized to enhance their biological or chemical properties.

Scientific Research Applications

3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.

    3-Amino-1,2,4-triazole: Known for its use in the synthesis of various heterocycles.

    3-Phenyl-1,2,4-triazole: Similar in structure but lacks the chloro and propyl groups.

Uniqueness

3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is unique due to the presence of both the chloro and phenyl-propyl substituents, which enhance its reactivity and potential biological activity. These substituents can modulate the compound’s interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-1-(3-phenylpropyl)-1,2,4-triazole

InChI

InChI=1S/C11H12ClN3/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

MBKDVFLJAJNXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC(=N2)Cl

Origin of Product

United States

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